2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-4-6-14-15(10)18-17(23-14)19-16(20)12-8-7-11(21-2)9-13(12)22-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJCUSZLOWSRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methyl-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A study evaluated a series of benzothiazole derivatives for their activity against human colorectal carcinoma cell line (HCT116). Among them, compounds with similar structural motifs to this compound showed promising results with IC50 values indicating potent antiproliferative effects (IC50 < 5 µM) .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in conditions like Alzheimer's disease. The design of multi-target-directed ligands (MTDLs) incorporating benzothiazole moieties has been a focus area.
Case Study : A synthesis of benzothiazole derivatives targeting monoamine oxidase (MAO) and cholinesterase (ChE) revealed that certain derivatives significantly inhibited these enzymes, suggesting potential benefits in treating neurodegenerative diseases complicated by depression .
Antimicrobial Properties
Antimicrobial activity is another significant application area for this compound. Benzothiazole derivatives have been shown to possess antibacterial and antifungal properties.
Case Study : In a comparative study, synthesized benzothiazole derivatives were tested against a range of bacterial strains (Gram-positive and Gram-negative) and fungal species. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against Staphylococcus aureus and other pathogens .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 5.85 |
| Compound B | HCT116 | 4.53 |
| Compound C | HCT116 | >9.99 |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound D | Staphylococcus aureus | 1.27 |
| Compound E | Escherichia coli | 5.08 |
| Compound F | Klebsiella pneumoniae | 2.60 |
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structurally analogous benzothiazole-based benzamides exhibit variations in substituents on both the benzothiazole and benzamide moieties, leading to differences in physicochemical properties, crystal packing, and biological activity. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
Key Observations :
- Electron-withdrawing vs. Methoxy and butoxy groups (electron-donating) may improve solubility but reduce oxidative stability .
- Crystal packing : While crystal data for the target compound are unavailable, related derivatives like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) crystallize in orthorhombic systems (Volume: 1169.13 ų) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
Spectroscopic and Computational Comparisons
- IR spectroscopy : The target compound’s carbonyl stretch (1670–1620 cm⁻¹) aligns with derivatives like 2-BTBA (1670 cm⁻¹), confirming conserved amide bonding . Fluorinated analogs show shifted peaks due to inductive effects (e.g., 2,6-difluoro derivative at 1682 cm⁻¹) .
- NMR : Methoxy protons in the target compound resonate at δ 3.8–4.0, distinct from butoxy protons (δ 1.0–1.5) in the 4-butoxy analog .
Biological Activity
2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The benzothiazole moiety is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound’s structure can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the benzothiazole core through cyclization reactions followed by amide bond formation with appropriate carboxylic acids or derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | AKT/ERK pathway inhibition |
| This compound | A549 | TBD | TBD |
| Compound 4i | H1299 | TBD | TBD |
Anti-inflammatory Effects
In addition to anticancer properties, benzothiazole derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes them promising candidates for treating conditions characterized by both cancer and inflammation .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways such as AKT and ERK, which are often activated in cancer progression.
- Induction of Apoptosis : Evidence suggests that this compound can promote apoptosis in cancer cells through various biochemical pathways.
- Reduction of Cytokine Levels : By lowering the levels of inflammatory cytokines, it may help mitigate inflammation associated with tumor growth .
Case Studies
A notable case study involved the evaluation of benzothiazole derivatives in preclinical models. Researchers synthesized a series of compounds and conducted bioactivity assessments that demonstrated significant inhibition of tumor growth in vivo. The study emphasized the importance of structural modifications on the benzothiazole nucleus to enhance biological activity .
Q & A
Q. What are the recommended synthetic routes for 2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of precursors and acylation of the thiazole amine with 2,4-dimethoxybenzoyl chloride. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea with α-haloketones under acidic/basic conditions .
- Amide bond formation : Use of coupling agents like DCC/DMAP to facilitate benzamide group introduction .
- Optimization : Control reaction temperature (e.g., 60–80°C for acylation), solvent choice (DMF or DCM), and inert atmospheres to prevent oxidation .
Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure reaction progress and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm substituent positions (e.g., methoxy groups at C2/C4 of benzamide, methyl group on benzothiazole) .
- HPLC/GC-MS : Quantify purity (>95% recommended for biological assays) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₇H₁₆N₂O₃S) .
Q. What are the primary biological targets or assays for initial activity screening?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Substituent Variation : Modify methoxy groups (e.g., replace with ethoxy, halogen) or benzothiazole methyl group (e.g., ethyl, bromo) .
- Bioisosteric Replacement : Replace benzothiazole with oxadiazole or triazole to improve metabolic stability .
- Assays : Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts in cancer cells) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compile data from multiple sources to identify trends (e.g., consistent anticancer activity in leukemia vs. variability in solid tumors) .
- Standardized Protocols : Re-test under uniform conditions (e.g., cell line origin, serum concentration) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement (e.g., apoptosis pathways) .
Q. How can computational methods predict binding modes and optimize interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II) or receptors .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with bioactivity .
Q. What catalytic systems improve yield in large-scale synthesis without compromising purity?
- Heterogeneous Catalysis : Palladium on carbon (Pd/C) for hydrogenation steps .
- Flow Chemistry : Continuous synthesis to enhance scalability and reduce byproducts .
- Microwave Assistance : Accelerate cyclization steps (e.g., 30 minutes vs. 24 hours conventional) .
Q. How do solvent polarity and proticity influence the compound’s stability during storage?
- Stability Tests :
- Polar Aprotic Solvents : DMSO or DMF enhance solubility but may degrade the compound over weeks; monitor via HPLC .
- Solid-State Storage : Lyophilized form at -20°C in amber vials minimizes hydrolysis .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions for acylation; use Schlenk lines for oxygen-sensitive steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/EtOAc) .
- Data Interpretation : Cross-validate NMR shifts with PubChem entries (CID: [Refer to PubChem ID]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
